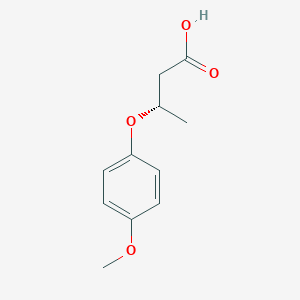

(S)-3-(4-Methoxyphenoxy)butanoic acid

Description

(S)-3-(4-Methoxyphenoxy)butanoic acid is a chiral phenoxyalkanoic acid derivative characterized by a butanoic acid backbone substituted at the third carbon with a 4-methoxyphenoxy group. This compound belongs to a broader class of phenoxyalkanoic acids, which are studied for their roles in herbicide metabolism and pharmacological applications, including anti-inflammatory activity . The methoxy group at the para position of the phenyl ring enhances electron-donating properties, influencing both chemical reactivity and biological activity.

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

(3S)-3-(4-methoxyphenoxy)butanoic acid |

InChI |

InChI=1S/C11H14O4/c1-8(7-11(12)13)15-10-5-3-9(14-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

YXTBVBPBZAEKOA-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)O)OC1=CC=C(C=C1)OC |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Methoxyphenoxy)butanoic acid typically involves the reaction of 4-methoxyphenol with butanoic acid derivatives. One common method is the esterification of 4-methoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Methoxyphenoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxyphenoxy)butanoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-Methoxyphenoxy)butanol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(4-Hydroxyphenoxy)butanoic acid

Reduction: 3-(4-Methoxyphenoxy)butanol

Substitution: Various halogenated derivatives depending on the substituent used

Scientific Research Applications

(S)-3-(4-Methoxyphenoxy)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(4-Methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups play a crucial role in binding to these targets, influencing their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related phenoxyalkanoic acids, phenylalkyl acids, and branched-chain derivatives to highlight key differences in catalytic efficiency, substrate specificity, and applications.

Table 1: Key Comparisons of (S)-3-(4-Methoxyphenoxy)butanoic Acid and Analogues

*Catalytic efficiency data derived from AtGH3.15 enzyme assays .

Key Findings:

Substituent Effects: The 4-methoxyphenoxy group in this compound reduces catalytic efficiency compared to 2-chlorophenoxy or 2,6-dimethylphenoxy analogues. This suggests steric hindrance or electronic effects from the para-methoxy group may limit enzyme binding . Chain Length: Extension to C5 (e.g., 5-phenylvaleric acid) improves substrate recognition by enzymes, indicating optimal interaction requires longer aliphatic chains .

Biological and Industrial Relevance: Unlike 3-methylbutanoic acid (a branched-chain acid with odor properties), phenoxybutanoic acids are primarily investigated for herbicide modification or drug design. The (S)-enantiomer’s stereochemistry may enhance specificity in biological systems, though this requires further validation . Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) shares structural motifs with the target compound but serves as a synthetic precursor for pharmaceuticals, emphasizing the role of esterification in modulating bioavailability .

Pharmacological Potential: Derivatives of 2-methyl-2-(phenoxy)butanoic acid (as in ) show anti-inflammatory activity, suggesting that this compound could be optimized for similar applications by modifying substituents or enantiomeric purity .

Biological Activity

(S)-3-(4-Methoxyphenoxy)butanoic acid is an organic compound that has garnered attention for its diverse biological activities. Its unique structure, which includes a butanoic acid backbone and a 4-methoxyphenoxy substituent, positions it as a potential candidate for various therapeutic applications. This article explores the biological activities associated with this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C12H16O4

- Molecular Weight : Approximately 224.25 g/mol

- Structure : The compound features a butanoic acid moiety linked to a 4-methoxyphenoxy group, which is crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is attributed to its ability to donate electrons or hydrogen atoms to neutralize free radicals. This action helps protect cells from oxidative stress and damage.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could potentially modulate inflammatory pathways, although specific mechanisms require further investigation .

- PPAR Activation : The compound has been identified as a selective activator of peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating lipid metabolism and glucose homeostasis. This activity suggests potential applications in treating metabolic disorders such as hyperlipidemia and diabetes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid | Hydroxy group instead of methoxy | Different reactivity due to hydroxy substitution |

| 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid | Hydroxymethyl group present | Alters solubility and biological activity |

| 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Formyl group instead of hydroxy | Potential for different metabolic pathways |

This table highlights how the presence of different functional groups can significantly influence the biological activity of related compounds.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Study on Antioxidant Activity : In vitro assays demonstrated that the compound effectively scavenged free radicals, leading to reduced oxidative stress in cellular models. This suggests its potential use as a dietary supplement or therapeutic agent in oxidative stress-related diseases.

- PPAR Activation Study : Research indicated that this compound activated PPARγ in cell lines, leading to enhanced lipid metabolism and improved insulin sensitivity. This finding supports its potential role in managing conditions like obesity and type 2 diabetes .

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:

- A study published in MDPI highlighted its antioxidant properties and discussed the implications for developing new therapies aimed at combating oxidative stress-related conditions .

- Another investigation revealed that the compound's interaction with PPARs could lead to beneficial effects on lipid profiles and inflammation markers in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.